5-溴-2,3'-联吡啶

描述

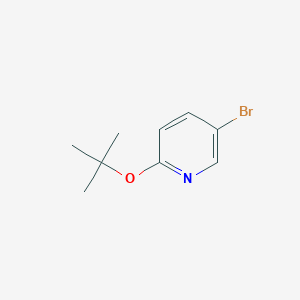

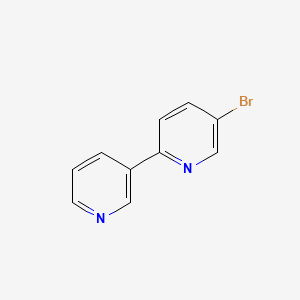

5-Bromo-2,3'-bipyridine is a brominated bipyridine derivative that serves as an important intermediate in the synthesis of various complex molecules. It is particularly valuable in the field of coordination chemistry, where it is used to create metal-complexing molecular rods and ligands for supramolecular nanoengineering . The presence of the bromine atom on the pyridine ring makes it a versatile building block for further functionalization through various coupling reactions.

Synthesis Analysis

The synthesis of 5-bromo-2,3'-bipyridine and its derivatives has been achieved through several methods. One efficient approach involves the Stille coupling of 2,5-dibromopyridine with 2-trimethylstannylpyridine or its alkyl-substituted derivatives, yielding products such as 5-bromo-2,2'-bipyridine with high yields ranging from 70 to 90% . Another method includes the synthesis of 5-bromopyridyl-2-magnesium chloride through an iodo-magnesium exchange reaction, which can then be reacted with various electrophiles to produce a range of functionalized pyridine derivatives . Additionally, direct bromination of 2,2'-bipyridine hydrobromide salt has been reported as a selective synthesis route for 5-bromo-2,2'-bipyridine .

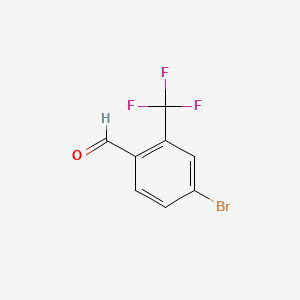

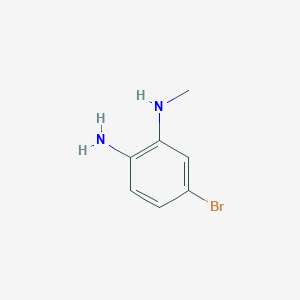

Molecular Structure Analysis

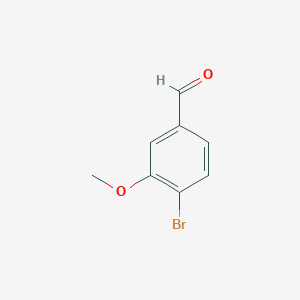

The molecular structure of 5-bromo-2,3'-bipyridine is characterized by the presence of two pyridine rings connected at the 2 and 3' positions, with a bromine atom substituted at the 5 position of one of the rings. This structure is conducive to further chemical modifications and serves as a scaffold for the synthesis of more complex molecules. The molecular geometry and electronic properties of similar brominated pyridine derivatives have been studied using quantum mechanical and spectroscopic methods, providing insights into their reactivity and potential applications .

Chemical Reactions Analysis

5-Bromo-2,3'-bipyridine undergoes various chemical reactions that enable its transformation into a wide array of compounds. For instance, chemoselective amination of bromo-chloro-fluoropyridine derivatives has been described, where catalytic conditions lead to the substitution of the bromide group, while different conditions favor substitution at other halogen positions . The versatility of 5-bromo-2,3'-bipyridine is further demonstrated by its use in the synthesis of conjugatively bridged bis- and tris-bipyridines through palladium-catalyzed cross-coupling reactions . Moreover, the halogen-rich nature of certain derivatives makes them suitable for the synthesis of pentasubstituted pyridines using halogen dance reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 5-bromo-2,3'-bipyridine are influenced by its molecular structure. The presence of the bromine atom imparts certain characteristics such as higher molecular weight and reactivity compared to its non-brominated counterparts. The compound's reactivity is exploited in various coupling reactions, including Stille, Negishi, and Sonogashira couplings, to synthesize functional materials for applications in photovoltaics, organic light-emitting diodes, and biodiagnostics . Additionally, the compound's electronic properties, such as HOMO-LUMO energies and electrophilicity, can be tuned through functionalization, which is crucial for its use in non-linear optical materials and other electronic applications .

科学研究应用

合成和功能化

5-溴-2,3'-联吡啶主要用作更复杂化合物合成中间体。对其合成和功能化进行了广泛研究,为创造更复杂的配体和分子结构提供了重要见解。例如,通过直接溴化技术选择性合成5-溴-2,2′-联吡啶和5,5′-二溴-2,2′-联吡啶的报道展示了其在创造金属络合分子棒(Romero & Ziessel, 1995)方面的潜力。此外,这些化合物的可扩展合成突显了它们在制造功能材料(如生物诊断、光伏和有机发光二极管)中的重要性(D'Souza, Leigh, Papmeyer, & Woltering, 2012)。

配位和超分子化学

5-溴-2,3'-联吡啶在配位化学中作为多功能的构建块。它用于合成各种铜(II)络合物,这些络合物在抗坏血酸氧化中表现出催化活性,从而模拟抗坏血酸氧化酶的氧化性质。这些络合物显示出独特的电子和磁性质,使它们在酶类模拟和氧化还原化学研究中具有相关性(Moradi-Shoeili, Amini, Boghaei, & Notash, 2013)。

液晶研究

该化合物还用于液晶研究。对5-溴-2,2'-联吡啶的非对称功能化导致了向向列相化合物的创造,这些化合物已被研究用于其在先进显示技术中的潜在应用。这些研究涉及不同液晶相的表征,对材料科学做出了重要贡献(El-Ghayoury, Douce, Ziessel, & Skoulios, 2000)。

安全和危害

The safety information for 5-Bromo-2,3’-bipyridine includes the following hazard statements: H302-H312-H332 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

未来方向

While specific future directions for 5-Bromo-2,3’-bipyridine are not mentioned in the search results, it’s known that 2,2′-bipyridine units that incorporate functionality at the 5/5′-positions suitable for extending the ligand by conventional methods in organic synthesis are not commercially available, indicating a requirement for a scalable and inexpensive synthetic route to the versatile building block 5,5′-dibromo-2,2′-bipyridine .

属性

IUPAC Name |

5-bromo-2-pyridin-3-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2/c11-9-3-4-10(13-7-9)8-2-1-5-12-6-8/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILJRIAPZWHYPMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10464417 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2,3'-bipyridine | |

CAS RN |

774-53-8 | |

| Record name | 5-Bromo-2,3'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10464417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。